2-{(Z)-1-[4-(DIMETHYLAMINO)PHENYL]METHYLIDENE}-6-METHOXYBENZO[DE]CHROMEN-3-ONE
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Overview
Description
2-{(Z)-1-[4-(DIMETHYLAMINO)PHENYL]METHYLIDENE}-6-METHOXYBENZO[DE]CHROMEN-3-ONE is a synthetic organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a complex arrangement of functional groups, including a dimethylamino group, a methoxy group, and a benzochromenone core, which contribute to its distinctive properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{(Z)-1-[4-(DIMETHYLAMINO)PHENYL]METHYLIDENE}-6-METHOXYBENZO[DE]CHROMEN-3-ONE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzochromenone Core: The initial step involves the synthesis of the benzochromenone core through a cyclization reaction of appropriate precursors under acidic or basic conditions.
Introduction of the Methoxy Group: The methoxy group is introduced via methylation reactions using reagents such as methyl iodide or dimethyl sulfate.
Attachment of the Dimethylamino Group: The dimethylamino group is incorporated through nucleophilic substitution reactions, often using dimethylamine as the nucleophile.
Formation of the Methylidene Bridge: The final step involves the formation of the methylidene bridge through condensation reactions, typically using aldehydes or ketones as starting materials.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-{(Z)-1-[4-(DIMETHYLAMINO)PHENYL]METHYLIDENE}-6-METHOXYBENZO[DE]CHROMEN-3-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Dimethylamine, methyl iodide, various solvents (e.g., ethanol, dichloromethane).
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
2-{(Z)-1-[4-(DIMETHYLAMINO)PHENYL]METHYLIDENE}-6-METHOXYBENZO[DE]CHROMEN-3-ONE has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs and pharmaceuticals.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-{(Z)-1-[4-(DIMETHYLAMINO)PHENYL]METHYLIDENE}-6-METHOXYBENZO[DE]CHROMEN-3-ONE involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating the activity of receptors on cell surfaces, leading to changes in cellular signaling.
Altering Gene Expression: Influencing the expression of genes involved in various biological processes.
Comparison with Similar Compounds
Similar Compounds
2-{(Z)-1-[4-(DIMETHYLAMINO)PHENYL]METHYLIDENE}-6-HYDROXYBENZO[DE]CHROMEN-3-ONE: Similar structure with a hydroxy group instead of a methoxy group.
2-{(Z)-1-[4-(DIMETHYLAMINO)PHENYL]METHYLIDENE}-6-ETHOXYBENZO[DE]CHROMEN-3-ONE: Similar structure with an ethoxy group instead of a methoxy group.
Uniqueness
The uniqueness of 2-{(Z)-1-[4-(DIMETHYLAMINO)PHENYL]METHYLIDENE}-6-METHOXYBENZO[DE]CHROMEN-3-ONE lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. The presence of the methoxy group, in particular, may influence its reactivity and interactions with biological targets, differentiating it from similar compounds.
Properties
IUPAC Name |
(3Z)-3-[[4-(dimethylamino)phenyl]methylidene]-8-methoxy-2-oxatricyclo[7.3.1.05,13]trideca-1(12),5(13),6,8,10-pentaen-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19NO3/c1-23(2)15-9-7-14(8-10-15)13-20-22(24)17-11-12-18(25-3)16-5-4-6-19(26-20)21(16)17/h4-13H,1-3H3/b20-13- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DOWMTGRXOQQXMH-MOSHPQCFSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C=C2C(=O)C3=C4C(=C(C=C3)OC)C=CC=C4O2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C1=CC=C(C=C1)/C=C\2/C(=O)C3=C4C(=C(C=C3)OC)C=CC=C4O2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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